1-benzhydrylazetidin-3-ol Hydrochloride
Overview
Description
1-Benzhydrylazetidin-3-ol Hydrochloride, also known as TRO19622, is a synthetic compound . It has a CAS number of 90604-02-7 . The molecular formula is C16H18ClNO and the molecular weight is 275.77 g/mol .
Synthesis Analysis
A streamlined process for the synthesis of 3-amino-1-benzhydrylazetidine has been described . Commercially available 1-benzhydrylazetidin-3-ol was reacted with methanesulfonyl chloride in the presence of triethylamine in acetonitrile .Molecular Structure Analysis
The molecular formula of 1-Benzhydrylazetidin-3-ol Hydrochloride is C16H18ClNO . The InChI Key is LCHTWRWPHBRTNO-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Benzhydrylazetidin-3-ol has been used in the identification of CYP 3A4 inhibitors . It is used in the synthesis of other organic compounds, such as chloropropane, grignard reagent, and azetidine .Physical And Chemical Properties Analysis
1-Benzhydrylazetidin-3-ol Hydrochloride is a solid at room temperature . The storage temperature is normal and it should be kept in a dark place, sealed in dry .Scientific Research Applications
Synthesis and Preparation
1-Benzhydrylazetidin-3-ol Hydrochloride has been a focal point in the field of organic synthesis and pharmaceutical chemistry. Researchers have developed an improved, multikilogram-scale synthesis process for 1-benzhydrylazetidin-3-ol. This process is significant due to its high yield (80%) and high purity output (99.3%), without the need for chromatography, making it industrially viable (Reddy et al., 2010). Another study reported an efficient two-step synthesis method for 3-amino-1-benzhydrylazetidine, which further demonstrates the compound's versatility and potential in various chemical syntheses (Li et al., 2006).
Role in Pharmaceutical Intermediate Synthesis
1-Benzhydrylazetidin-3-ol Hydrochloride is instrumental in the synthesis of various pharmaceutical intermediates. For instance, it is utilized as a starting material in the commercial synthesis of substituted azetidine and azetidin-3-ol hydrochloride, highlighting its importance as a precursor in producing economically significant pharmaceutical compounds (Reddy et al., 2011). Additionally, a study elaborated on the synthesis of Azelnidipine, a calcium channel blocker used for hypertension treatment, starting from benzhydrylamine, demonstrating the compound's pivotal role in synthesizing therapeutically relevant molecules (Yu-kuan, 2008).
Chemical Reactions and Intermediates
Research has also focused on novel chemical reactions involving 1-benzhydrylazetidin-3-ol Hydrochloride derivatives. One such study involves a one-pot three-component reaction for the direct conversion of alkylhydroxylamine hydrochlorides, including benzhydryl derivatives, to furnish 3-spirocyclopropanated 2-azetidinones, showcasing the compound's utility in creating intricate chemical structures (Zanobini et al., 2006). Moreover, the regio- and stereoselective alkylation of 1-benzhydryl-2-methoxymethylazetidin-3-ols has been studied, further highlighting the compound's adaptability in complex chemical syntheses (Salgado et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-benzhydrylazetidin-3-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO.ClH/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;/h1-10,15-16,18H,11-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHTWRWPHBRTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384318 | |
Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzhydrylazetidin-3-ol Hydrochloride | |
CAS RN |
90604-02-7 | |
Record name | 1-benzhydrylazetidin-3-ol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90604-02-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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